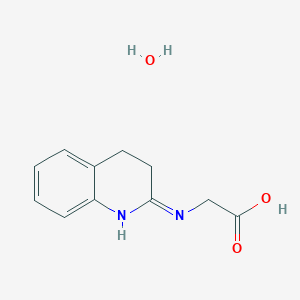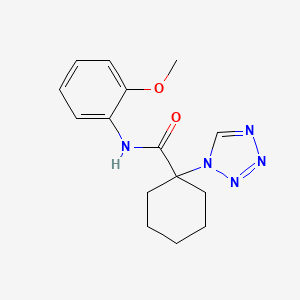
N-(3,4-dihydro-2(1H)-quinolinylidene)glycine hydrate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(3,4-dihydro-2(1H)-quinolinylidene)glycine hydrate, also known as DHPG, is a potent agonist of the metabotropic glutamate receptor subtype 1 (mGluR1). It is a synthetic compound that has been extensively studied for its potential use in treating various neurological disorders.
Mecanismo De Acción
N-(3,4-dihydro-2(1H)-quinolinylidene)glycine hydrate acts as an agonist of mGluR1, which is a G protein-coupled receptor that is widely distributed in the central nervous system. Activation of mGluR1 leads to the activation of various intracellular signaling pathways, including the phospholipase C (PLC) pathway, the protein kinase C (PKC) pathway, and the extracellular signal-regulated kinase (ERK) pathway. These pathways are involved in the regulation of synaptic plasticity, learning, and memory.
Biochemical and Physiological Effects:
N-(3,4-dihydro-2(1H)-quinolinylidene)glycine hydrate has been shown to modulate the activity of various neurotransmitter systems, including glutamate, dopamine, and GABA. It has been shown to enhance the release of glutamate and dopamine in certain brain regions, while inhibiting the release of GABA. N-(3,4-dihydro-2(1H)-quinolinylidene)glycine hydrate has also been shown to increase the expression of various neurotrophic factors, including brain-derived neurotrophic factor (BDNF), which is involved in the regulation of synaptic plasticity and neuronal survival.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-(3,4-dihydro-2(1H)-quinolinylidene)glycine hydrate has several advantages as a research tool, including its high potency and selectivity for mGluR1. It is also relatively stable under normal conditions, making it easy to handle and store. However, N-(3,4-dihydro-2(1H)-quinolinylidene)glycine hydrate has some limitations, including its poor solubility in water and its potential for off-target effects at high concentrations.
Direcciones Futuras
There are several future directions for research on N-(3,4-dihydro-2(1H)-quinolinylidene)glycine hydrate, including the development of more potent and selective mGluR1 agonists. Further studies are needed to elucidate the mechanisms underlying the neuroprotective effects of N-(3,4-dihydro-2(1H)-quinolinylidene)glycine hydrate and its potential use in treating various neurological disorders. Additionally, studies are needed to investigate the potential for N-(3,4-dihydro-2(1H)-quinolinylidene)glycine hydrate to modulate other neurotransmitter systems and to identify potential off-target effects.
Métodos De Síntesis
N-(3,4-dihydro-2(1H)-quinolinylidene)glycine hydrate can be synthesized using various methods, including the reaction of 2-amino-3,4-dihydroquinoline with glycine in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC). The reaction yields the desired product, which can be purified by column chromatography. The final product is obtained as a hydrate, which is stable under normal conditions.
Aplicaciones Científicas De Investigación
N-(3,4-dihydro-2(1H)-quinolinylidene)glycine hydrate has been extensively studied for its potential use in treating various neurological disorders, including epilepsy, Parkinson's disease, and schizophrenia. It has been shown to modulate the activity of mGluR1, which is involved in the regulation of synaptic plasticity, learning, and memory. N-(3,4-dihydro-2(1H)-quinolinylidene)glycine hydrate has also been shown to have neuroprotective effects against oxidative stress and excitotoxicity.
Propiedades
IUPAC Name |
2-(3,4-dihydro-1H-quinolin-2-ylideneamino)acetic acid;hydrate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2O2.H2O/c14-11(15)7-12-10-6-5-8-3-1-2-4-9(8)13-10;/h1-4H,5-7H2,(H,12,13)(H,14,15);1H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PJAPAEYLAHMRQF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=NCC(=O)O)NC2=CC=CC=C21.O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(5-chloro-2-methoxyphenyl)[1-(3-pyridinylmethyl)-3-piperidinyl]methanone](/img/structure/B6128219.png)
![6-ethoxy-2-({2-oxo-2-[3-(phenylsulfonyl)imidazolidin-1-yl]ethyl}thio)-1,3-benzothiazole](/img/structure/B6128221.png)
![N-[(1-ethyl-2-pyrrolidinyl)methyl]-3-{1-[(4-isopropyl-1,3-thiazol-2-yl)methyl]-4-piperidinyl}propanamide](/img/structure/B6128235.png)
![N-({1-[2-(phenylthio)acetyl]-3-piperidinyl}methyl)-4-biphenylcarboxamide](/img/structure/B6128243.png)
![1-acetyl-4-(2-methoxy-4-{[2-(4-methyl-1,2,5-oxadiazol-3-yl)-1-pyrrolidinyl]carbonyl}phenoxy)piperidine](/img/structure/B6128244.png)
![1-(4-ethyl-1-piperazinyl)-3-(2-methoxy-4-{[(3-methylbenzyl)amino]methyl}phenoxy)-2-propanol](/img/structure/B6128251.png)
![1-({2-[(2-fluorophenoxy)methyl]-1,3-oxazol-4-yl}carbonyl)-3-phenylpiperidine](/img/structure/B6128257.png)
![N-cyclopropyl-N-[(1-methyl-1H-pyrazol-4-yl)methyl]-5-(2-pyrrolidinyl)-2-thiophenecarboxamide trifluoroacetate](/img/structure/B6128269.png)


![[1-({5-[(4-methyl-1-piperidinyl)methyl]-1H-tetrazol-1-yl}acetyl)-3-piperidinyl](3-pyridinyl)methanone](/img/structure/B6128285.png)
![5-(4-chlorophenyl)-N-[2-phenyl-2-(1-piperidinyl)ethyl]-3-isoxazolecarboxamide](/img/structure/B6128304.png)
![N-[1-(1-benzyl-4-piperidinyl)-1H-pyrazol-5-yl]-2-phenylacetamide](/img/structure/B6128313.png)
![methyl 2-[(3-methoxybenzoyl)amino]-4-(4-methoxyphenyl)-3-thiophenecarboxylate](/img/structure/B6128322.png)